molecular formula C10H4Cl2O5S B14466401 6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid CAS No. 73416-44-1

6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid

Cat. No.: B14466401
CAS No.: 73416-44-1
M. Wt: 307.11 g/mol
InChI Key: NWUAXEIMXBZXCW-UHFFFAOYSA-N
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Description

6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two chlorine atoms, two ketone groups, and a sulfonic acid group attached to a naphthalene ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid typically involves the chlorination of 5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride under controlled conditions to ensure selective chlorination at the 6 and 7 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting material to the desired product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Products with hydroxyl groups replacing the ketone groups.

    Substitution: Products with new functional groups replacing the chlorine atoms.

Scientific Research Applications

6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid
  • 6,7-Dichloro-5,8-dioxo-5,8-dihydroquinoline-2-sulfonic acid
  • 6,7-Dichloro-5,8-dioxo-5,8-dihydroanthracene-2-sulfonic acid

Uniqueness

6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

73416-44-1

Molecular Formula

C10H4Cl2O5S

Molecular Weight

307.11 g/mol

IUPAC Name

6,7-dichloro-5,8-dioxonaphthalene-2-sulfonic acid

InChI

InChI=1S/C10H4Cl2O5S/c11-7-8(12)10(14)6-3-4(18(15,16)17)1-2-5(6)9(7)13/h1-3H,(H,15,16,17)

InChI Key

NWUAXEIMXBZXCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C(=C(C2=O)Cl)Cl

Origin of Product

United States

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